Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
CAS No.: 148367-89-9
Cat. No.: VC21093168
Molecular Formula: C13H11ClN4O2S
Molecular Weight: 322.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148367-89-9 |
|---|---|
| Molecular Formula | C13H11ClN4O2S |
| Molecular Weight | 322.77 g/mol |
| IUPAC Name | ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate |
| Standard InChI | InChI=1S/C13H11ClN4O2S/c1-3-20-12(19)11-17-18(13(21-11)16-7-15)9-5-4-8(2)10(14)6-9/h4-6H,3H2,1-2H3 |
| Standard InChI Key | MKDHDVFIEGYGOK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC(=C(C=C2)C)Cl |
| Canonical SMILES | CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC(=C(C=C2)C)Cl |
Introduction
Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is a complex organic compound with a molecular formula of C13H11ClN4O2S and a molecular weight of 322.77 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Preparation
The synthesis of Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate typically involves multi-step reactions starting from simpler organic compounds. Although specific synthesis protocols for this compound are not widely documented, similar thiadiazole derivatives are often prepared using condensation reactions involving thiourea or its derivatives with appropriate aldehydes or ketones, followed by cyclization and further modification to introduce the cyanoimino and carboxylate groups.
Safety and Handling
Given the chemical structure and potential reactivity of Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate, it is essential to handle this compound with caution. Protective equipment, including gloves and eyewear, should be used when handling this compound. The compound's stability and potential hazards, such as toxicity or environmental impact, should be assessed thoroughly before use in research or industrial settings.
Suppliers and Availability
Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is available from specialized chemical suppliers. Companies like TCI (Shanghai) Chemical Trading Co., Ltd., Oakwood Products, Inc., and Fluorochem Ltd. offer a range of organic compounds, including thiadiazole derivatives, for research and development purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume